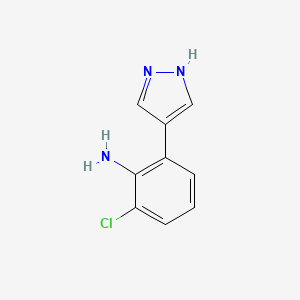

2-Chloro-6-(1H-pyrazol-4-YL)aniline

Description

2-Chloro-6-(1H-pyrazol-4-yl)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a pyrazole ring at the 6-position of the benzene ring. This compound is structurally significant due to the combination of an electron-withdrawing chlorine atom and the heteroaromatic pyrazole moiety, which can modulate electronic properties and biological activity.

Properties

IUPAC Name |

2-chloro-6-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-3-1-2-7(9(8)11)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXUIYDEKSOUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Chloro-6-(1H-pyrazol-4-YL)aniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(1H-pyrazol-4-YL)aniline exerts its effects depends on its molecular targets and pathways. The compound can interact with various biological targets, leading to different biochemical reactions. The specific mechanism of action would depend on the context in which the compound is used, such as in drug design or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Thioether Derivatives ()

Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) share a pyrazole core but replace the aniline group with a 1,3,4-oxadiazole-thioether scaffold.

- Bioactivity : Compound 5g demonstrated herbicidal activity with a bleaching effect, likely due to inhibition of succinate dehydrogenase (SDH), as shown via molecular docking studies .

- Synthesis: These derivatives are synthesized via sequential condensation and cyclization steps starting from trifluoromethyl pyrazole precursors, requiring milder conditions (room temperature to reflux in ethanol) compared to harsher methods (e.g., POCl3-mediated chlorination in ) .

2-Chloro-6-(dimethylamino)quinoline ()

This quinoline derivative shares the 2-chloro substituent but replaces the pyrazole with a dimethylamino-quinoline system.

- Synthesis: Prepared via POCl3-mediated chlorination of a hydroxyquinoline precursor, highlighting the need for harsh reagents compared to the milder triethylamine-assisted reactions used in oxadiazole synthesis .

1,3,4-Thiadiazole Derivatives ()

Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives incorporate pyrazole and thiadiazole motifs.

- Bioactivity : Select derivatives showed superior activity against E. coli and C. albicans, attributed to thiadiazole’s ability to disrupt microbial membranes or enzyme function .

Chlorinated Aniline Derivatives in Patents ()

Examples include 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline and 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , which feature halogenated or boronate-functionalized anilines.

- Structural Differences : The pyrimidine or boronate groups introduce diverse reactivity (e.g., Suzuki coupling sites) but lack the pyrazole’s hydrogen-bonding capacity.

- Applications : These intermediates are often used in cross-coupling reactions to build complex pharmaceuticals or agrochemicals .

Comparative Data Table

Key Research Findings

- Bioactivity Trends : Pyrazole-containing compounds (e.g., oxadiazoles, thiadiazoles) consistently show pesticidal or antimicrobial activity, likely due to interactions with enzymes like SDH or microbial membranes .

- Synthesis Complexity : Harsher methods (e.g., POCl3) are required for chlorinated aromatics, while heterocycles (oxadiazoles, thiadiazoles) form under milder conditions .

- Structural Flexibility : The aniline-pyrazole core allows modular derivatization, enabling tailored electronic or steric properties for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.